molecular formula C7H12N2O B2690384 2,7-Diazaspiro[3.5]nonan-1-one CAS No. 1147422-92-1

2,7-Diazaspiro[3.5]nonan-1-one

Katalognummer: B2690384
CAS-Nummer: 1147422-92-1
Molekulargewicht: 140.186
InChI-Schlüssel: ZSJNNIPCNKKLHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Diazaspiro[35]nonan-1-one is a heterocyclic compound with the molecular formula C₇H₁₂N₂O It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-diaminobutane with a suitable carbonyl compound under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced amines or alcohols

    Substitution: Formation of N-alkyl or N-acyl derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,7-Diazaspiro[3.5]nonan-1-one serves as a valuable scaffold for developing potential therapeutic agents. Its derivatives have been shown to act as potent covalent inhibitors against the KRAS G12C protein, which is implicated in several cancers. A notable study demonstrated that derivatives of this compound effectively bind to the switch-II pocket of KRAS G12C, showcasing high metabolic stability and dose-dependent antitumor effects in xenograft mouse models .

Biological Studies

The compound is utilized in studies aimed at understanding its interactions with biological targets such as proteins and nucleic acids. For instance, research has indicated that this compound derivatives can function as ligands for sigma receptors, which play roles in pain modulation and neuroprotection. These derivatives exhibit significant binding affinities and biological effects, making them subjects of interest in pharmacological research.

Industrial Applications

In addition to its medicinal uses, this compound is employed in synthesizing specialty chemicals and as an intermediate for more complex molecules. Its structural characteristics facilitate various synthetic pathways, enhancing its utility in industrial chemistry.

Case Study 1: KRAS G12C Inhibition

A research study focused on a series of derivatives based on this compound highlighted their effectiveness as covalent inhibitors against KRAS G12C. The lead compound identified showed promising results in terms of metabolic stability and antitumor efficacy when tested in vivo using NCI-H1373 xenograft mouse models .

Case Study 2: Sigma Receptor Interaction

Another study explored the bioactivation potential of derivatives containing this compound in relation to sigma receptors. The findings revealed that these compounds could act as inverse agonists or antagonists at these receptors, providing insights into their pharmacological profiles and potential therapeutic applications for conditions like pain management and neuroprotection .

Wirkmechanismus

The mechanism of action of 2,7-Diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as covalent inhibitors of the KRAS G12C protein, a key player in cellular proliferation and differentiation. The compound binds covalently to the cysteine residue in the switch-II pocket of KRAS G12C, thereby inhibiting its activity and exerting anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Diazaspiro[3.5]nonan-7-one
  • 2,7-Diazaspiro[3.5]nonane

Uniqueness

2,7-Diazaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher metabolic stability and potency as a covalent inhibitor, making it a valuable scaffold in drug discovery .

Biologische Aktivität

2,7-Diazaspiro[3.5]nonan-1-one is a heterocyclic compound characterized by its unique spiro structure, which consists of a diazaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a ligand for various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N2C_7H_{14}N_2, with a molecular weight of approximately 142.20 g/mol. Its structural characteristics include:

  • Spirocyclic framework : Facilitates unique interactions with biological macromolecules.
  • Functional groups : The presence of a ketone group at the 1-position enhances its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Target Interaction :
    • Acts as a ligand for the von Hippel-Lindau (VHL) protein , influencing the ubiquitin-proteasome system (UPS) and leading to targeted degradation of specific proteins involved in various diseases .
    • Exhibits potential as a covalent inhibitor for KRAS G12C , a common mutation in several cancers, by binding covalently to cysteine residues within the protein .
  • Biochemical Pathways :
    • Modulates signaling pathways associated with tumor growth and survival.
    • Interacts with enzymes and receptors relevant to disease mechanisms, including those involved in metabolic regulation .

Pharmacological Applications

The compound has shown promise in various therapeutic contexts:

  • Cancer Research :
    • Derivatives of this compound have been evaluated for their ability to inhibit tumor growth, particularly against solid tumors harboring KRAS mutations .
    • Studies indicate that these compounds exhibit favorable metabolic stability and anti-tumor activity .
  • Antimicrobial Activity :
    • Certain derivatives have been identified as potential antitubercular agents, demonstrating significant in vitro activity against Mycobacterium tuberculosis .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

StudyFindings
Ghrelin Receptor Study Investigated as an inverse agonist for ghrelin receptors; showed potential in metabolic disorders .
KRAS G12C Inhibition Demonstrated efficacy as a covalent inhibitor with notable anti-tumor properties .
Antitubercular Activity Exhibited promising results against Mycobacterium tuberculosis, indicating its potential in treating drug-resistant infections .

Eigenschaften

IUPAC Name

2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNNIPCNKKLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-oxo-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester (150 mg, 0.624 mmol) in DCM (6 mL) was added TFA (3 mL) and the resulting solution stirred at RT for 1 h. The crude reaction mixture was loaded onto a Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to provide 2,7-diaza-spiro[3.5]nonan-1-one as a colourless oil. To a suspension of 2,7-diaza-spiro[3.5]nonan-1-one (0.624 mmol) in dichloroethane (13 mL) were added 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (130 mg, 0.458 mmol) and sodium triacetoxyborohydride (146 mg, 0.689 mmol) and the resulting suspension stirred at RT for 18 h. The reaction was quenched with water and loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH. The resulting residue was then purified by column chromatography to give the title compound as a white solid (93 mg, 50%)
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.